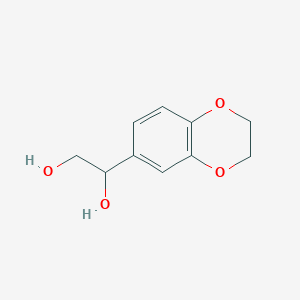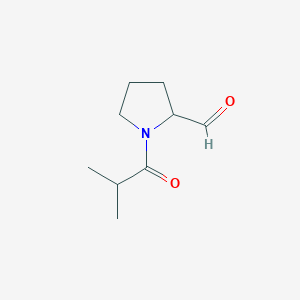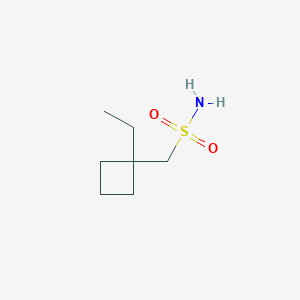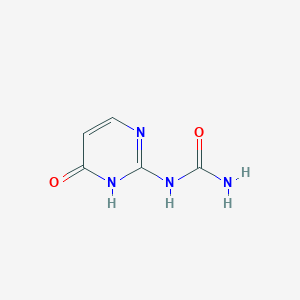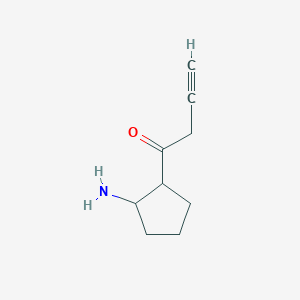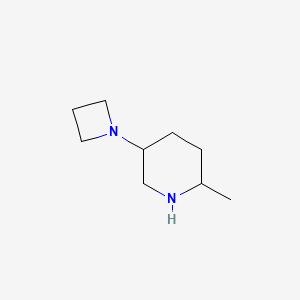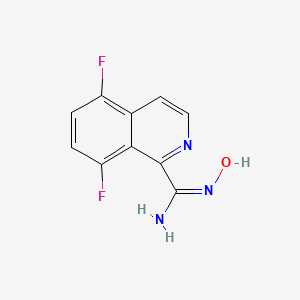
(E)-5,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by its unique structural features, including the presence of difluoro substituents and a hydroxyisoquinoline core
Preparation Methods
The synthesis of (E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the isoquinoline core, followed by the introduction of fluorine atoms at specific positions. The final step involves the formation of the carboximidamide group through a series of condensation reactions. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroxyisoquinoline derivatives.
Substitution: The difluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoro substituents enhance its binding affinity to these targets, leading to the modulation of specific biochemical pathways. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide can be compared with other similar compounds, such as:
5,8-Difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical reactivity and biological activity.
N’-hydroxyisoquinoline-1-carboximidamide: Lacks the difluoro substituents, which affects its binding affinity and specificity.
Isoquinoline derivatives: Various derivatives with different substituents can be compared to highlight the unique properties conferred by the difluoro and hydroxy groups .
Properties
Molecular Formula |
C10H7F2N3O |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
5,8-difluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7F2N3O/c11-6-1-2-7(12)8-5(6)3-4-14-9(8)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI Key |
ZZYGXUICAXVPGY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1F)C=CN=C2/C(=N\O)/N)F |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN=C2C(=NO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


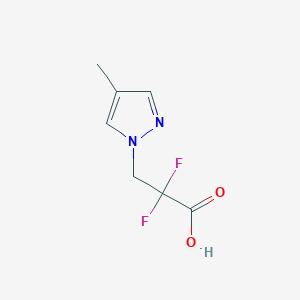

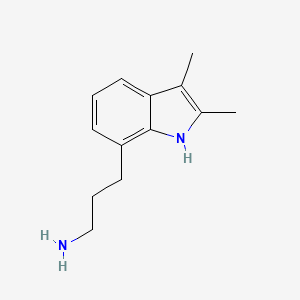

![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
